5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine
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Overview
Description
5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
N-Methylation:
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Fluoropyrimidines: Compounds such as 5-fluorouracil and 5-fluorocytosine are similar in structure and are used in medicinal chemistry.
Uniqueness
5-Fluoro-N-methyl-2-(piperidin-1-YL)pyrimidin-4-amine is unique due to its specific combination of a fluorine-substituted pyrimidine ring and a piperidine moiety
Properties
Molecular Formula |
C10H15FN4 |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
5-fluoro-N-methyl-2-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H15FN4/c1-12-9-8(11)7-13-10(14-9)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
YUDHHSXXGQFQHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1F)N2CCCCC2 |
Origin of Product |
United States |
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